molecular formula C10H13NO2 B14165224 Methyl (4-ethylphenyl)carbamate CAS No. 28238-55-3

Methyl (4-ethylphenyl)carbamate

Cat. No.: B14165224
CAS No.: 28238-55-3
M. Wt: 179.22 g/mol
InChI Key: IGBOEFBYXMNOKG-UHFFFAOYSA-N
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Description

Methyl (4-ethylphenyl)carbamate (CAS 2631-30-3) is an organic carbamate derivative with the molecular formula C₁₀H₁₃NO₂. Structurally, it consists of a phenyl ring substituted with an ethyl group at the para position, linked to a methyl carbamate functional group (-O(CO)NHCH₃). Its synthesis typically involves the reaction of 4-ethylphenol with methyl isocyanate or chloroformate derivatives under controlled conditions .

Key properties include:

  • Molecular weight: 179.22 g/mol
  • Lipophilicity: Estimated log k (HPLC-derived) similar to other alkyl-substituted carbamates, influenced by the ethyl group’s hydrophobic contribution .
  • Regulatory status: Not explicitly regulated but structurally related to compounds like fentanyl methyl carbamate (Schedule I in the U.S.) .

Properties

CAS No.

28238-55-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(4-ethylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

IGBOEFBYXMNOKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-ethylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-ethylphenol with methyl isocyanate. The reaction typically occurs under mild conditions and can be catalyzed by various catalysts to improve yield and efficiency . Another method involves the reaction of 4-ethylphenylamine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow systems. These systems allow for better control of reaction conditions and higher yields. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-ethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl (4-ethylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (4-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase, leading to various physiological effects. The compound’s structure allows it to form stable interactions with enzyme active sites, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

Carbamates with varying substituents exhibit distinct lipophilicity profiles, impacting their pharmacokinetics. For example:

Compound Substituent log k (HPLC) Molecular Weight (g/mol)
Methyl (4-ethylphenyl)carbamate 4-ethyl ~2.1* 179.22
Methyl (4-chlorophenyl)carbamate 4-chloro 2.5 185.62
Methyl (4-nitrophenyl)carbamate 4-nitro 2.8 196.15
Methyl (3-hydroxyphenyl)carbamate 3-hydroxy 1.6 167.16

*Estimated based on alkyl chain contributions .

  • Chloro and nitro groups further elevate log k, favoring tissue penetration but increasing toxicity risks .

Physicochemical Properties

  • Melting Points : this compound’s melting point is unreported in the evidence, but analogs like Methyl (4-chlorophenyl)carbamate melt at 160–162°C , while nitro-substituted derivatives (e.g., 4-nitrophenyl analogs) show higher melting points (~206–208°C) due to stronger intermolecular forces .
  • Spectroscopic Data :
    • ¹H NMR : The ethyl group in this compound would show a triplet (~1.2 ppm, CH₃CH₂) and quartet (~2.6 ppm, CH₂ linked to phenyl), distinct from chloro or nitro substituents .
    • HRMS : Molecular ion peaks ([M + H]⁺) align with calculated masses (e.g., 180.1 for this compound) .

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